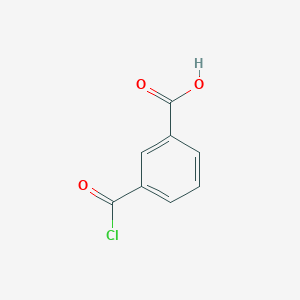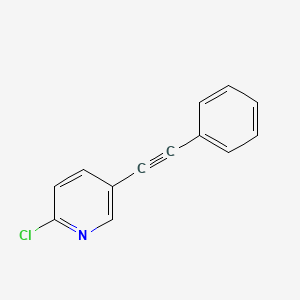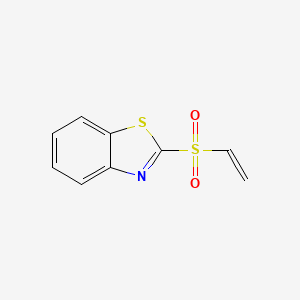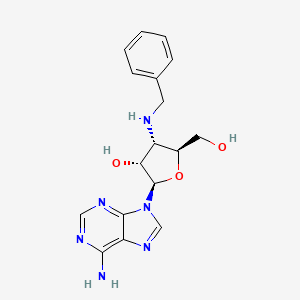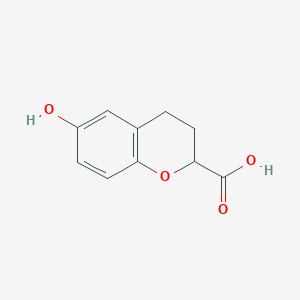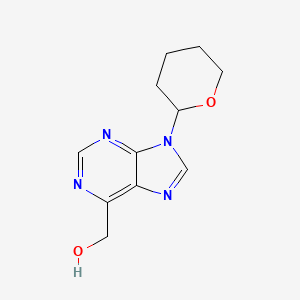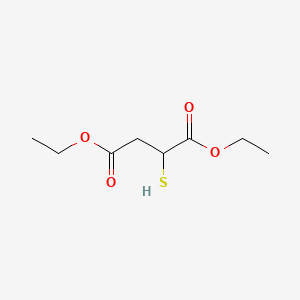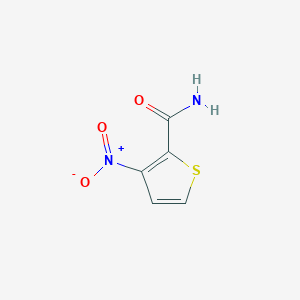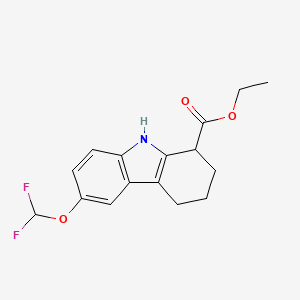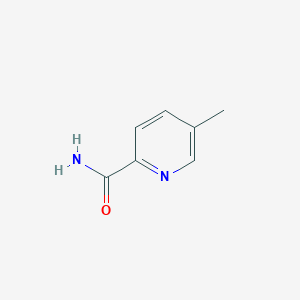
5-Methylpyridine-2-carboxamide
Übersicht
Beschreibung
5-Methylpyridine-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxamides . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 5-Methylpyridine-2-carboxamide and its derivatives often involves condensation reactions . For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized via condensation reaction and investigated for their inhibitory action .Molecular Structure Analysis
The molecular structure of 5-Methylpyridine-2-carboxamide can be analyzed using various spectroscopic techniques. Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be recorded to determine structure parameters in the ground state . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters .Chemical Reactions Analysis
The chemical reactions involving 5-Methylpyridine-2-carboxamide can be studied using various techniques. For instance, an online Raman analysis technique was used to study the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester as the raw material .Wissenschaftliche Forschungsanwendungen
AICAr and AMPK Activation
A review by Visnjic et al. (2021) discusses 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a commonly used pharmacological modulator of AMPK activity, highlighting its AMPK-dependent and independent effects. This encompasses metabolism, hypoxia, exercise, nucleotide synthesis, and cancer implications, noting the importance of interpreting AICAr-based studies with caution due to potential AMPK-independent effects (Visnjic et al., 2021).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Cantekin et al. (2012) review the role of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, emphasizing their utility in nanotechnology, polymer processing, and biomedical applications. BTAs exhibit self-assembly into one-dimensional structures stabilized by H-bonding, showcasing the versatile applications of such compounds in scientific research (Cantekin et al., 2012).
DNA Methyltransferase Inhibitors
Goffin and Eisenhauer (2002) provide an overview of DNA methyltransferase inhibitors, including 5-azacytidine and 5-aza-2'-deoxycytidine, which are used to treat malignancies by inhibiting hypermethylation and restoring suppressor gene expression. This review outlines the progression from in vitro and in vivo models to clinical trials, highlighting the potential and limitations of these agents in cancer treatment (Goffin & Eisenhauer, 2002).
Carvacrol's Antimicrobial and Anti-biofilm Properties
Marchese et al. (2018) discuss carvacrol, a natural compound with significant antimicrobial and anti-biofilm activities against a broad range of bacteria and fungi. This review highlights the mechanisms, synergies with antibiotics, and potential for bio-inspired anti-infective materials, demonstrating the compound's relevance in addressing biofilm-associated infections (Marchese et al., 2018).
Fluorinated Pyrimidines in Cancer Treatment
Gmeiner (2020) reviews the contribution of fluorine chemistry to the use of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), in cancer treatment. The review covers synthesis methods, including isotopic labeling for studying metabolism and biodistribution, and recent insights into their mechanism of action, emphasizing the evolving understanding and potential for precision medicine (Gmeiner, 2020).
Zukünftige Richtungen
Future research could focus on the development of new 5-Methylpyridine-2-carboxamide derivatives with enhanced biological activities. For instance, a series of pyridine carboxamide and carbothioamide derivatives showed significant activity against urease . Further studies could also explore the potential of 5-Methylpyridine-2-carboxamide and its derivatives in the treatment of various diseases .
Eigenschaften
IUPAC Name |
5-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNBCOKXIDBFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494271 | |
| Record name | 5-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridine-2-carboxamide | |
CAS RN |
20970-77-8 | |
| Record name | 5-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



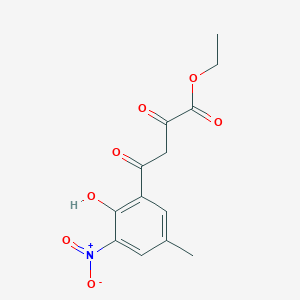
![cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1625368.png)
